molecular formula C11H18N2O3Si B3343362 8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione CAS No. 52-56-2

8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione

Cat. No. B3343362
CAS RN: 52-56-2
M. Wt: 254.36 g/mol
InChI Key: BXDUGSCGMFHWBB-UHFFFAOYSA-N
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Description

8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione, also known as DMDSD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMDSD is a cyclic siloxane that contains a diazabicyclooctane ring system. This compound has been synthesized using various methods and has been studied for its potential applications in different fields.

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione is not well understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is relatively stable under physiological conditions. However, its biochemical and physiological effects are not well understood.

Advantages and Limitations for Lab Experiments

8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for the study of 8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione, including its potential as an antitumor agent, its use in the synthesis of silica nanoparticles, and its use as a catalyst in organic reactions. Further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Additionally, the development of new synthesis methods for this compound could lead to its wider use in different fields.

Scientific Research Applications

8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated for its potential as an antitumor agent, as it has been found to inhibit the growth of cancer cells. In materials science, this compound has been studied for its potential as a precursor for the synthesis of silica nanoparticles. In catalysis, this compound has been investigated for its potential as a catalyst in organic reactions.

properties

IUPAC Name

11,11-dimethyl-2,4-diaza-11-silaspiro[5.6]dodecane-1,3,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3Si/c1-17(2)6-4-3-5-11(7-17)8(14)12-10(16)13-9(11)15/h3-7H2,1-2H3,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDUGSCGMFHWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCCCC2(C1)C(=O)NC(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199956
Record name 2,4-Diaza-8-silaspiro(5.6)dodecane-1,3,5-trione, 8,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52-56-2
Record name 8,8-Dimethyl-2,4-diaza-8-silaspiro(5.6)dodecane-1,3,5-trione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC96882
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diaza-8-silaspiro(5.6)dodecane-1,3,5-trione, 8,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8,8-DIMETHYL-2,4-DIAZA-8-SILASPIRO(5.6)DODECANE-1,3,5-TRIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ39YQG326
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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